molecular formula C9H7F3O2 B1303489 4-(Trifluoromethyl)phenyl acetate CAS No. 78950-29-5

4-(Trifluoromethyl)phenyl acetate

Cat. No. B1303489
CAS RN: 78950-29-5
M. Wt: 204.15 g/mol
InChI Key: DPPGVFHHZGVZED-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl acetate is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which can significantly alter the chemical and physical properties of the molecule. The trifluoromethyl group is highly electronegative, making the phenyl ring more susceptible to certain types of chemical reactions.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multiple steps, including diazotization, Grignard reactions, and reduction processes. For instance, (4-trifluoromethylphenyl)acetic acid, a closely related compound, can be synthesized from 4-trifluoromethylaniline through a sequence of reactions that include diazotization, followed by the Grignard reaction and the Wolff-Kishner-Huang reduction, yielding a product with a 68.4% isolated yield .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-(trifluoromethyl)phenyl moiety has been studied using various spectroscopic methods and computational tools. For example, the structure of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate was investigated using vibrational spectroscopy and computational methods, revealing insights into the vibrational frequencies, molecular stability, and charge transfer within the molecule . X-ray diffraction data have also been used to determine the crystal structure of related compounds, providing precise geometrical parameters and insights into the molecular conformation .

Chemical Reactions Analysis

The presence of the trifluoromethyl group on the phenyl ring influences the reactivity of these compounds in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Additionally, phenyliodine(III) bis(trifluoroacetate) has been used to introduce hydroxy groups and perform N-iodophenylation of N-arylamides, with the reaction outcome being influenced by the electronic nature of the substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group to the phenyl ring significantly impacts the physical and chemical properties of the molecule. For instance, novel polyimides derived from a diamine containing the 3',5'-bis(trifluoromethyl)phenyl group exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties, which are attributed to the presence of the trifluoromethyl groups . The vibrational spectroscopic investigations of related compounds also suggest that the trifluoromethyl group can affect the electronic properties and contribute to the potential application in nonlinear optics .

Scientific Research Applications

Performance Improvement in Lithium Ion Batteries

4-Fluorophenyl acetate, a derivative of phenyl acetate, has been studied for its role in improving the performance of propylene carbonate-based electrolytes in lithium-ion batteries. This compound forms a more protective solid electrolyte interphase, enhancing the cyclic stability of the battery. The fluorine substitution contributes to improved performance (Li et al., 2014).

Biocatalytic Preparation in Pharmaceuticals

4-(Trifluoromethyl)acetophenone, a related compound, has been used in the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. This is a critical pharmaceutical intermediate for a chemokine CCR5 antagonist. The process involves an asymmetric reduction using recombinant Escherichia coli cells and has shown high yield and enantioselectivity (Chen et al., 2019).

Spectroscopic Investigations in Chemistry

Vibrational spectroscopic investigations of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate, a related compound, have been conducted to understand its molecular structure and potential for future studies in nonlinear optics. These studies provide insights into the stability and charge transfer within molecules, which is vital for material science applications (Mariamma et al., 2013).

Corrosion Inhibition

Triazole derivatives, including those related to phenyl acetate, have been explored as ecological corrosion inhibitors for mild steel. These studies focus on understanding the inhibition mechanism and potential applications in protecting metal surfaces in corrosive environments (Nahlé et al., 2021).

Synthesis of Trifluoromethyl Ketones

Research has been conducted on the synthesis of trifluoromethyl ketones through palladium-catalyzed cross-coupling reactions involving phenyl trifluoroacetate. This process is important for creating various organic compounds with potential applications in pharmaceuticals and material science (Kakino et al., 2001).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)phenyl acetate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .

properties

IUPAC Name

[4-(trifluoromethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPGVFHHZGVZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381535
Record name 4-(Trifluoromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78950-29-5
Record name 4-(Trifluoromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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